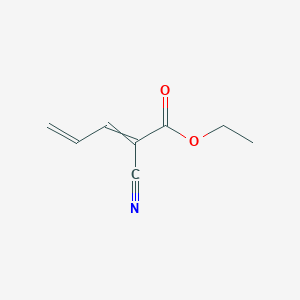
Direct Brown 115
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Direct Brown 115 is a synthetic dye belonging to the class of direct dyes. It is primarily used for dyeing cellulose fibers such as cotton, rayon, and paper. The compound is known for its brown to red light brown shade and is widely used in the textile industry due to its ease of application and relatively good fastness properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Direct Brown 115 involves the diazotization of aromatic amines followed by coupling with suitable coupling components. The reaction typically takes place in an aqueous medium under controlled temperature and pH conditions. The diazotization process involves the reaction of aromatic amines with sodium nitrite in the presence of hydrochloric acid to form diazonium salts. These diazonium salts are then coupled with coupling components such as phenols or naphthols to form the final dye .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are carefully monitored to ensure consistent quality and yield. The dye is then isolated, purified, and dried to obtain the final product in powder form. The dye is typically packaged in 25 kg bags, cartons, or drums for distribution .
Analyse Chemischer Reaktionen
Types of Reactions
Direct Brown 115 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the dye into simpler aromatic amines.
Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or sulfonating agents.
Major Products Formed
Oxidation: Oxidation products may include quinones and other aromatic compounds.
Reduction: Reduction typically yields aromatic amines.
Substitution: Substitution reactions result in modified dye molecules with different functional groups.
Wissenschaftliche Forschungsanwendungen
Direct Brown 115 has several applications in scientific research, including:
Chemistry: Used as a model compound for studying dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques for visualizing cellular components.
Medicine: Investigated for potential use in diagnostic assays and therapeutic applications.
Industry: Widely used in the textile industry for dyeing cellulose fibers.
Wirkmechanismus
The mechanism of action of Direct Brown 115 involves the interaction of the dye molecules with the cellulose fibers. The dye molecules form hydrogen bonds and van der Waals forces with the hydroxyl groups on the cellulose fibers, leading to the adsorption of the dye onto the fiber surface. This interaction results in the coloration of the fibers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Direct Brown 2
- Direct Brown 31
- Direct Brown 95
Comparison
Direct Brown 115 is unique due to its specific shade and fastness properties. Compared to other direct brown dyes, this compound offers a balance between ease of application and color fastness. While Direct Brown 2 and Direct Brown 31 may offer different shades, this compound is preferred for its consistent performance in industrial applications .
Eigenschaften
CAS-Nummer |
12239-29-1 |
|---|---|
Molekularformel |
C8H15NO6 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



